molecular formula C8H17NO3S B1385710 (1-Ethanesulfonyl-piperidin-4-yl)-methanol CAS No. 1082811-96-8

(1-Ethanesulfonyl-piperidin-4-yl)-methanol

Cat. No. B1385710
CAS RN: 1082811-96-8
M. Wt: 207.29 g/mol
InChI Key: FYUWSUALCIMBDA-UHFFFAOYSA-N
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Description

“(1-Ethanesulfonyl-piperidin-4-yl)-methanol” is a chemical compound with the CAS Number: 1082811-96-8 . It is available for purchase from various suppliers for use in pharmaceutical testing .

Scientific Research Applications

Synthesis and Crystallographic Studies

The compound (1-Ethanesulfonyl-piperidin-4-yl)-methanol, although not directly mentioned, relates closely to compounds with similar sulfonyl and piperidinyl groups. Research on these compounds primarily focuses on their synthesis and crystallographic characterization. For example, studies have synthesized derivatives like [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol and characterized them using X-ray crystallography to determine their molecular and crystal structure. These compounds exhibit chair conformations of the piperidine ring and classic tetrahedral geometry around the sulfur atom, indicating the structural versatility and stability of such compounds. Such detailed structural insights support further applications in material science, pharmaceuticals, and chemical synthesis (Girish et al., 2008).

Chemical Properties and Reactivity

The chemical reactivity of related compounds has been explored through various synthetic routes and characterizations, highlighting their potential in organic synthesis and material science. For instance, compounds like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol have been synthesized, showing the diverse functionalization possibilities of piperidine derivatives. These studies often focus on the crystal structure to understand the molecular interactions and reactivity patterns, which are critical for developing new materials and drugs (Benakaprasad et al., 2007).

Application in Catalysis and Sensing Technologies

Further applications in catalysis and sensing have been explored, such as in the synthesis of multishelled hollow structures of yttrium oxide for methanol detection. This innovative approach leverages the unique structural properties of piperidine derivatives for developing highly sensitive and selective sensors for methanol, a crucial aspect of environmental monitoring and food safety. The success of these applications demonstrates the compound's potential in various scientific and technological fields (Zheng et al., 2019).

Antiproliferative Activity

Moreover, derivatives of diphenyl(piperidin-4-yl)methanol have been evaluated for their antiproliferative effects against various cancer cell lines. These studies are pivotal in drug development, showcasing the therapeutic potential of piperidine derivatives in cancer treatment. By understanding the compounds' synthesis, structure, and biological activity, researchers can design more effective and targeted therapies (Prasad et al., 2010).

properties

IUPAC Name

(1-ethylsulfonylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUWSUALCIMBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethanesulfonyl-piperidin-4-yl)-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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